REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([C:10](=[O:12])[CH3:11])=[CH:6][CH:5]=1)([O-:3])=[O:2].[CH3:13][O:14]C(OC)OC.[CH3:20]O>CC1C=CC(S(O)(=O)=O)=CC=1.C([O-])([O-])=O.[Na+].[Na+]>[CH3:20][O:12][C:10]([C:7]1[CH:6]=[CH:5][C:4]([N+:1]([O-:3])=[O:2])=[CH:9][CH:8]=1)([O:14][CH3:13])[CH3:11] |f:4.5.6|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)C(C)=O
|
Name
|
|
Quantity
|
3.2 g
|
Type
|
reactant
|
Smiles
|
COC(OC)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
29 mg
|
Type
|
catalyst
|
Smiles
|
CC1=CC=C(C=C1)S(=O)(=O)O
|
Name
|
|
Quantity
|
16 mg
|
Type
|
catalyst
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+]
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 72 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
quenched
|
Type
|
STIRRING
|
Details
|
Stirring
|
Type
|
WAIT
|
Details
|
was continued for 30 min
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered through a neutral alumina pad
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
the crude product was re-crystallized with MeOH
|
Reaction Time |
72 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(C)(OC)C1=CC=C(C=C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.4 g | |
YIELD: PERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |